molecular formula C18H13Br B179350 4-Bromo-1,1':2',1''-terphenyl CAS No. 24253-37-0

4-Bromo-1,1':2',1''-terphenyl

Cat. No. B179350
CAS RN: 24253-37-0
M. Wt: 309.2 g/mol
InChI Key: ALEDFYPQEIOLQU-UHFFFAOYSA-N
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Description

4-Bromo-1,1’:2’,1’'-terphenyl is a chemical compound with the molecular formula C18H13Br . It has an average mass of 309.200 Da and a monoisotopic mass of 308.020050 Da . The compound is also known by other names such as 1-bromo-4-(2-phenylphenyl)benzene and 4-Bromo-o-Terphenyl .


Molecular Structure Analysis

The InChI representation of 4-Bromo-1,1’:2’,1’'-terphenyl is InChI=1S/C18H13Br/c19-16-12-10-15 (11-13-16)18-9-5-4-8-17 (18)14-6-2-1-3-7-14/h1-13H . The Canonical SMILES representation is C1=CC=C (C=C1)C2=CC=CC=C2C3=CC=C (C=C3)Br .


Physical And Chemical Properties Analysis

4-Bromo-1,1’:2’,1’'-terphenyl has a molecular weight of 309.2 g/mol . It has a computed XLogP3 value of 6.7 . The compound has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 308.02006 g/mol . The topological polar surface area is 0 Ų . The compound has a heavy atom count of 19 .

Scientific Research Applications

Derivative Synthesis and Characterization

The compound 4-Bromo-1,1':2',1''-terphenyl, along with its derivatives, has been a focal point in synthetic chemistry. In one instance, its ipso-functionalized derivatives were synthesized and characterized, offering insights into the structural complexities and reactivities of bulky terphenyl groups. The study explored the synthesis of primary alcohol, bromo derivative, and terphenyl formate, leading to the discovery of unusual coupling reactions and head-to-tail coupling of terphenyl moieties. This research emphasized the nuances of terphenyl chemistry and its potential in creating complex organic compounds (Stanciu et al., 2006).

Building Blocks in Molecular Electronics

4-Bromo-1,1':2',1''-terphenyl serves as a precursor in the synthesis of intricate molecular structures. It has been utilized in the creation of thiol end-capped molecular wires, a crucial component in molecular electronics. The study highlights efficient synthetic transformations that lead to the formation of various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. The implications of this research extend to the development of advanced materials for electronic applications (Stuhr-Hansen et al., 2005).

Molecular Fractals and Surface Assembly

Interestingly, derivatives of 4-Bromo-1,1':2',1''-terphenyl have been instrumental in the assembly of molecular fractals, specifically Sierpiński triangle fractals, on surfaces. The molecules' unique properties, such as synergistic halogen and hydrogen bonding, enable the formation of these intricate structures, which hold significant potential in various scientific and engineering applications. The study opens doors to understanding the complex behavior of molecular assemblies on surfaces (Shang et al., 2015).

Luminescence and Structural Analysis

Moreover, the compound and its derivatives have been analyzed for their luminescence and structural properties. Studies involving the synthesis and characterization of biphenyl carbazole derivatives revealed their high thermal stability and unique luminescence properties. These findings could be pivotal in the development of new materials for optical and electronic devices (Tang et al., 2021).

properties

IUPAC Name

1-bromo-4-(2-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEDFYPQEIOLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622769
Record name 1~4~-Bromo-1~1~,2~1~:2~2~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,1':2',1''-terphenyl

CAS RN

24253-37-0
Record name 1~4~-Bromo-1~1~,2~1~:2~2~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an atmosphere of argon, 2-bromoiodobenzene (7.9 g, 25 mmole), biphenylboronic acid (5.0 g, 25 mmole) and tetrakis(triphenyl-phosphine)palladium(0) (0.5 g, 0.43 mmole, 1.7% Pd) were dissolved into toluene (60 ml). To the obtained solution, an aqueous solution of sodium carbonate (8.0 g, 75 mmole, 3 eq/40 ml) was added. The resultant solution was heated under refluxing for 10 hours and left standing for one night. The formed organic layer was separated, washed with a saturated aqueous solution of sodium chloride (50 ml) and dried with anhydrous magnesium sulfate. Then, the solvent was removed by distillation and a yellow oil was obtained. The obtained oil was purified by the column chromatography (silica gel/hexane, hexane+3% dichloromethane and hexane+5% dichloromethane, successively) and white needle crystals (6.8 g, 88%) were obtained.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenyl-phosphine)palladium(0)
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

Under an atmosphere of argon, 2-bromoiodobenzene (7.9 g, 25 mmole), biphenylboronic acid (5.0 g, 25 mmole) and tetrakis(triphenylphosphine)palladium(0) (0.5 g, 0.43 mmole, 1.7% Pd) were dissolved into toluene (60 ml). To the obtained solution, an aqueous solution of sodium carbonate (8.0 g, 75 mmole, 3 eq/40 ml) was added. The resultant solution was heated under refluxing for 10 hours and left standing for one night. The formed organic layer was separated, washed with a saturated aqueous solution of sodium chloride (50 ml) and dried with anhydrous magnesium sulfate. Then, the solvent was removed by distillation and a yellow oil was obtained. The obtained oil was purified by the column chromatography (silica gel/hexane, hexane+3% dichloromethane and hexane+5% dichloromethane, successively) and white needle crystals (6.8 g, 88%) were obtained.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Nagahata, S Takei, S Ueno - The Journal of Organic Chemistry, 2022 - ACS Publications
In this study, we synthesized γ-phenyl-β,γ-unsaturated ketones in situ from acetophenones and phenylacetylenes under Trofimov’s conditions using KOtBu in a dimethyl sulfoxide (…
Number of citations: 3 pubs.acs.org
M Kim, CH Ryu, DK You, JH Hong, KM Lee - ACS omega, 2022 - ACS Publications
o-Carboranyl compounds contain specific geometries, ranging from planar to orthogonally distorted biphenyl rings. Herein, 13 o-carboranyl compounds, 1HF–13PP, were synthesized …
Number of citations: 5 pubs.acs.org
F Dötz, JD Brand, S Ito, L Gherghel… - Journal of the American …, 2000 - ACS Publications
A new series of polycyclic aromatic hydrocarbons (PAHs) with different peripheries was synthesized via oxidative cyclodehydrogenation of suitable oligophenylene precursors under …
Number of citations: 234 pubs.acs.org
S Shaotang - 2017 - repository.kulib.kyoto-u.ac.jp
GNRs have been successfully fabricated on metal substrates using techniques such as ultra-high vacuum (UHV) deposition1-7 and chemical vapor deposition (CVD). 8 The mechanism …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp

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